2-Oxa-6-azaspiro[3.3]heptane

Medicinal Chemistry MCHr1 Antagonist Lipophilicity Optimization

2-Oxa-6-azaspiro[3.3]heptane (CAS 174-78-7) is a spirocyclic heterocycle composed of fused oxetane and azetidine rings. This sp3-rich scaffold (Fsp3 = 0.71) provides a conformationally constrained, three-dimensional geometry that distinguishes it from planar aromatics and saturated monocycles.

Molecular Formula C5H9NO
Molecular Weight 99.13 g/mol
CAS No. 174-78-7
Cat. No. B186009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-6-azaspiro[3.3]heptane
CAS174-78-7
Molecular FormulaC5H9NO
Molecular Weight99.13 g/mol
Structural Identifiers
SMILESC1C2(CN1)COC2
InChIInChI=1S/C5H9NO/c1-5(2-6-1)3-7-4-5/h6H,1-4H2
InChIKeyHPJALMWOZYIZGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxa-6-azaspiro[3.3]heptane (CAS 174-78-7) Procurement Baseline: Core Properties and Compound Class


2-Oxa-6-azaspiro[3.3]heptane (CAS 174-78-7) is a spirocyclic heterocycle composed of fused oxetane and azetidine rings. This sp3-rich scaffold (Fsp3 = 0.71) provides a conformationally constrained, three-dimensional geometry that distinguishes it from planar aromatics and saturated monocycles. Predicted physicochemical properties include a molecular weight of 99.13 g/mol, a boiling point of ~166 °C, a pKa of 9.73±0.20 (predicted), and a logP of -0.55 . The compound is most commonly supplied as a free base (clear liquid) or as a sulfonate salt for enhanced stability and solubility [1].

Why Generic 2-Oxa-6-azaspiro[3.3]heptane Substitution Fails: The LogD-Lowering Twist


Azaspiro[3.3]heptanes, including the 2-oxa variant, cannot be indiscriminately substituted for their monocyclic counterparts (morpholine, piperidine, piperazine). Replacing a monocyclic heterocycle with a spirocyclic center fundamentally alters molecular geometry, introducing a 90° twist in exit vectors and increasing inter-terminal distance by ~1.3 Å [1]. Crucially, this structural change counterintuitively lowers logD7.4 by up to −1.0 despite the net addition of a carbon atom, a phenomenon driven by increased basicity (ΔpKa up to +1.9) [1]. These non-linear property changes invalidate simple potency-based substitution assumptions and necessitate compound-specific, quantitative evaluation for any medicinal chemistry or procurement decision.

2-Oxa-6-azaspiro[3.3]heptane Quantitative Differentiation: Evidence-Based Comparator Data for Procurement Decisions


Direct Head-to-Head: 2-Oxa-6-azaspiro[3.3]heptane vs. Morpholine in AZD1979 – ΔpKa +1.5, ΔlogD −1.2, 5.5× Reduced HLM Clearance

In the AstraZeneca MCHr1 antagonist program, replacement of the morpholine moiety (6a) with a 2-oxa-6-azaspiro[3.3]heptane group (6b, AZD1979) resulted in a significant increase in basicity (ΔpKa = +1.5) and a substantial decrease in lipophilicity (ΔlogD7.4 = −1.2) [1]. Despite the higher basicity, 6b maintained comparable Caco-2 permeability (43 × 10⁻⁶ cm/s vs. 48 for 6a) and hERG IC50 (22 μM vs. 16 μM for 6a). Most notably, intrinsic clearance in human liver microsomes (HLM CLint) was reduced by 5.5-fold (13 μL/min/mg for 6b vs. 72 for 6a), and hepatocyte clearance (HH CLint) was reduced by 5.5-fold (11 μL/min/10⁶ cells for 6b vs. 61 for 6a) [1].

Medicinal Chemistry MCHr1 Antagonist Lipophilicity Optimization

Cross-Study Comparable: 2-Oxa-6-azaspiro[3.3]heptane-Linezolid Analog Retains Potency While Addressing Morpholine Metabolism Liabilities

Replacement of the morpholine ring in linezolid with 2-oxa-6-azaspiro[3.3]heptane was undertaken to mitigate known metabolism-related liabilities of the morpholine moiety. The resulting azaspiro analog series was evaluated against a panel of Gram-positive and Gram-negative bacteria and Mycobacterium tuberculosis. Compound 22, a representative azaspiro analog, exhibited IC50 values of 0.72, 0.51, 0.88, and 0.49 μg/mL against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, respectively—a profile comparable to that of linezolid (1) [1]. The N-acetyl derivative 18 retained an antitubercular profile similar to linezolid [1].

Antibacterial Antitubercular Oxazolidinone

Direct Head-to-Head: Sulfonate Salt vs. Oxalate Salt – Enabling Broader Synthetic Utility Through Enhanced Stability and Solubility

The free base of 2-oxa-6-azaspiro[3.3]heptane is a clear liquid, but its isolation and handling can be complicated by stability and solubility limitations. A comparative study demonstrated that isolation as a sulfonic acid salt (e.g., sulfonate) yields a product that is both more stable and more soluble than the commonly encountered oxalate salt [1]. This improved salt form enables access to a wider range of reaction conditions and downstream transformations [1].

Process Chemistry Salt Selection Synthetic Intermediate

Class-Level Inference: Spiro[3.3]heptane Core as a Saturated Benzene Bioisostere – Fsp3 1.0 vs. 0, 18 vs. 3 Disubstitution Isomers

The spiro[3.3]heptane ring system, of which 2-oxa-6-azaspiro[3.3]heptane is a heteroatom-containing variant, is increasingly employed as a saturated bioisostere for benzene in drug discovery. Benzene, a planar template, possesses an Fsp3 of 0 and allows only three possible isomers for a given disubstituted derivative. In contrast, the spiro[3.3]heptane core has an Fsp3 of 1.0 and offers 18 distinct ways to arrange two substituents, all of which are chiral [1]. This dramatic expansion of accessible chemical space enables more precise exploration of structure-activity relationships and has been associated with improved ADME profiles, including solubility and metabolic stability [1].

Fragment-Based Drug Discovery Bioisostere 3D Scaffold

2-Oxa-6-azaspiro[3.3]heptane Procurement Scenarios: Where Quantitative Differentiation Drives Value


Metabolically Labile Morpholine Replacement in CNS Drug Discovery Programs

For CNS-targeted programs where morpholine-containing leads exhibit high metabolic clearance (e.g., HLM CLint > 70 μL/min/mg) or suboptimal logD (>2.5), substitution with 2-oxa-6-azaspiro[3.3]heptane offers a validated path to lower lipophilicity (ΔlogD7.4 = −1.2) and improved metabolic stability (5.5× reduction in HLM CLint) while maintaining permeability and hERG safety margins [1]. This is particularly relevant for MCHr1, kinase, and GPCR targets where the scaffold has demonstrated preclinical and clinical utility [1][2].

Oxazolidinone Antibiotic Optimization Addressing Morpholine-Related Resistance or Toxicity

In linezolid or tedizolid analog programs where morpholine metabolism contributes to resistance or adverse effects, 2-oxa-6-azaspiro[3.3]heptane serves as a direct bioisostere capable of preserving antibacterial and antitubercular potency while offering improved chemical stability and metabolic robustness [3]. Procurement of the scaffold supports the synthesis of next-generation oxazolidinones with differentiated resistance profiles.

Process Chemistry Development Requiring Robust, Soluble Spirocyclic Building Blocks

For scale-up or medicinal chemistry campaigns requiring a stable, highly soluble form of the 2-oxa-6-azaspiro[3.3]heptane scaffold, the sulfonate salt provides tangible advantages over the free base or oxalate salt [4]. Procurement of the sulfonate salt mitigates handling challenges and expands the range of compatible reaction conditions, reducing process development timelines and improving synthetic throughput.

Fragment-Based Lead Generation Targeting Non-Planar Chemical Space

Programs seeking to escape 'flatland' and explore 3D chemical space can leverage 2-oxa-6-azaspiro[3.3]heptane as a sp3-rich fragment (Fsp3 = 0.71) and a saturated benzene bioisostere [5]. The scaffold's capacity to generate 18 distinct chiral disubstitution patterns, compared to only 3 for benzene, enables a more granular SAR exploration and increases the probability of identifying novel binding modes and IP-differentiating leads [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Oxa-6-azaspiro[3.3]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.